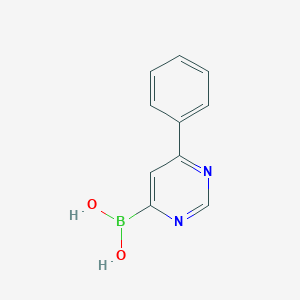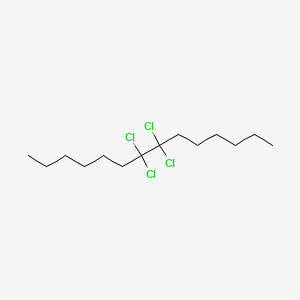
7,7,8,8-Tetrachlorotetradecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,7,8,8-Tetrachlorotetradecane is an organic compound characterized by the presence of four chlorine atoms attached to a tetradecane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7,8,8-Tetrachlorotetradecane typically involves the chlorination of tetradecane. This process can be carried out using chlorine gas under controlled conditions to ensure selective chlorination at the desired positions. The reaction is usually conducted in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced separation techniques, such as distillation or chromatography, ensures the purity of the final product.
化学反应分析
Types of Reactions
7,7,8,8-Tetrachlorotetradecane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of chlorinated alcohols or ketones.
Reduction: The reduction process can convert the compound into less chlorinated derivatives or hydrocarbons.
Substitution: Halogen exchange reactions can replace chlorine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
Oxidation: Chlorinated alcohols, ketones, or carboxylic acids.
Reduction: Less chlorinated hydrocarbons or fully dechlorinated tetradecane.
Substitution: Compounds with different halogens or functional groups replacing chlorine atoms.
科学研究应用
7,7,8,8-Tetrachlorotetradecane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex chlorinated compounds and as a reagent in various organic reactions.
Biology: The compound’s interactions with biological systems are studied to understand its potential effects and applications in biochemistry.
Medicine: Research is conducted to explore its potential use in pharmaceuticals, particularly in drug design and development.
Industry: It is utilized in the production of specialty chemicals, including flame retardants and plasticizers.
作用机制
The mechanism by which 7,7,8,8-Tetrachlorotetradecane exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The presence of chlorine atoms can influence the compound’s reactivity and binding affinity, leading to specific biochemical pathways being activated or inhibited.
相似化合物的比较
Similar Compounds
7,7,8,8-Tetracyanoquinodimethane: Known for its electron-accepting properties and use in organic electronics.
7,7,8,8-Tetrachlorooctane: A shorter-chain analog with similar chlorination patterns.
7,7,8,8-Tetrachlorodecane: Another analog with a different chain length, affecting its physical and chemical properties.
Uniqueness
7,7,8,8-Tetrachlorotetradecane is unique due to its specific chain length and chlorination pattern, which confer distinct physical and chemical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other chlorinated hydrocarbons.
属性
分子式 |
C14H26Cl4 |
|---|---|
分子量 |
336.2 g/mol |
IUPAC 名称 |
7,7,8,8-tetrachlorotetradecane |
InChI |
InChI=1S/C14H26Cl4/c1-3-5-7-9-11-13(15,16)14(17,18)12-10-8-6-4-2/h3-12H2,1-2H3 |
InChI 键 |
LTVNXKOPVRVIEZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(C(CCCCCC)(Cl)Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride](/img/structure/B13406363.png)
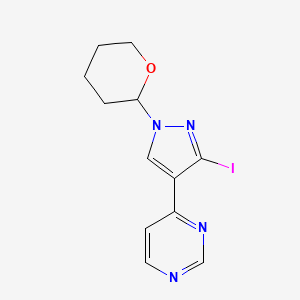

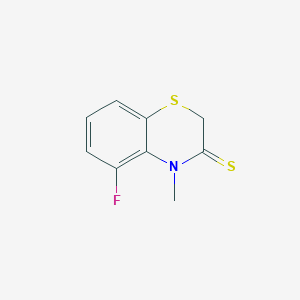
![methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate](/img/structure/B13406380.png)

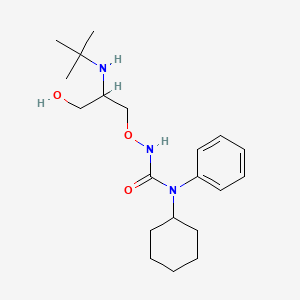


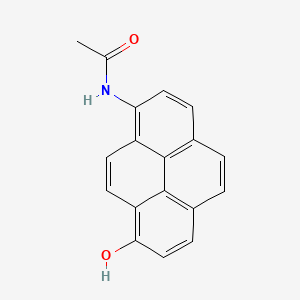
![(2R,5S,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate](/img/structure/B13406415.png)
![[2-[2-[[2-(5-Chloro-2-hydroxybenzoyl)oxyacetyl]amino]ethylamino]-2-oxoethyl] 5-chloro-2-hydroxybenzoate](/img/structure/B13406423.png)
